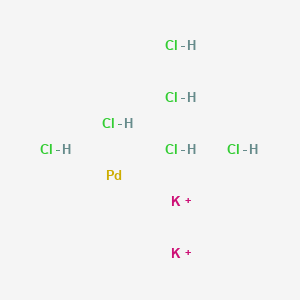
Dipotassium;palladium;hexahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium hexachloropalladate(2-) is an inorganic compound with the chemical formula Cl6K2Pd. It is a palladium complex where palladium is in the +4 oxidation state, coordinated with six chloride ions. This compound is known for its applications in various fields, including catalysis and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dipotassium hexachloropalladate(2-) can be synthesized by reacting palladium(II) chloride with potassium chloride in the presence of chlorine gas. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The general reaction is: [ \text{PdCl}_2 + 2\text{KCl} + \text{Cl}_2 \rightarrow \text{K}_2[\text{PdCl}_6] ]
Industrial Production Methods: In industrial settings, the preparation of dipotassium hexachloropalladate(2-) involves the use of potassium chloropalladite activating solution and hydrogen peroxide. The mixture is heated and stirred, followed by the addition of hydrochloric acid. The reaction is maintained until brick-red precipitates form, which are then filtered, washed, and dried .
Types of Reactions:
Oxidation: Dipotassium hexachloropalladate(2-) can undergo oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can be reduced to lower oxidation states of palladium, such as palladium(II) or palladium(0).
Substitution: The chloride ligands in dipotassium hexachloropalladate(2-) can be substituted by other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chlorine gas.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of phosphine or amine ligands under mild conditions.
Major Products:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(II) chloride or palladium metal.
Substitution: Palladium complexes with different ligands, such as phosphine-palladium complexes
Applications De Recherche Scientifique
Dipotassium hexachloropalladate(2-) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki and Heck reactions.
Biology: It is studied for its potential use in biological systems, particularly in the development of palladium-based drugs.
Medicine: Research is ongoing into its use in cancer treatment due to its ability to form complexes with biological molecules.
Industry: It is used in the production of electronic components and in the purification of hydrogen gas
Mécanisme D'action
The mechanism by which dipotassium hexachloropalladate(2-) exerts its effects involves the coordination of palladium with various ligands. In catalytic processes, palladium acts as a central metal that facilitates the formation and breaking of chemical bonds. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds in organic synthesis .
Comparaison Avec Des Composés Similaires
Potassium tetrachloropalladate(II) (K2PdCl4): Similar in structure but with palladium in the +2 oxidation state.
Sodium tetrachloropalladate(II) (Na2PdCl4): Sodium salt of the tetrachloropalladate(II) anion.
Ammonium hexachloropalladate(IV) ((NH4)2PdCl6): Ammonium salt of the hexachloropalladate(IV) anion.
Uniqueness: Dipotassium hexachloropalladate(2-) is unique due to its high oxidation state of palladium (+4) and its ability to act as a strong oxidizing agent. This makes it particularly useful in catalytic applications where high reactivity is required .
Propriétés
Formule moléculaire |
Cl6H6K2Pd+2 |
|---|---|
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
dipotassium;palladium;hexahydrochloride |
InChI |
InChI=1S/6ClH.2K.Pd/h6*1H;;;/q;;;;;;2*+1; |
Clé InChI |
WNHAVLLGGSFWDO-UHFFFAOYSA-N |
SMILES canonique |
Cl.Cl.Cl.Cl.Cl.Cl.[K+].[K+].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


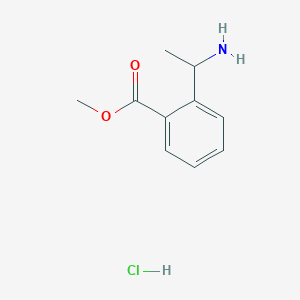
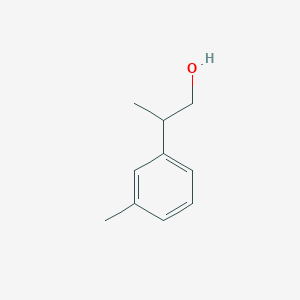
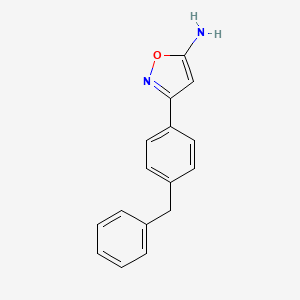
![7-Bromopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15146054.png)
![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;sulfane](/img/structure/B15146082.png)
![(4S,5S,6R,10R,12R,14R)-4,5,6-trihydroxy-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B15146086.png)
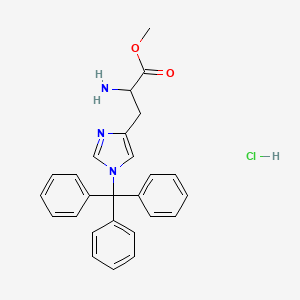
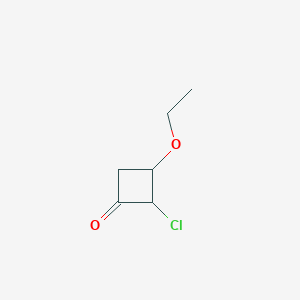
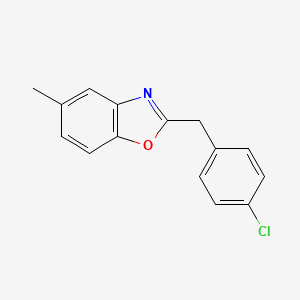
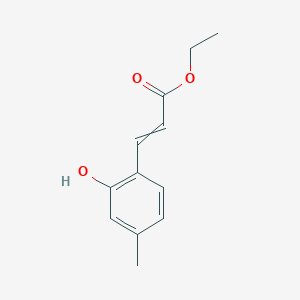
![acetic acid;N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B15146110.png)
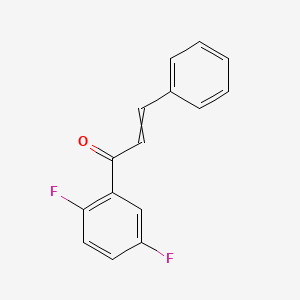
![1H,2H,3H-Naphtho[2,1-b]pyran-2-amine](/img/structure/B15146118.png)
![6-[2-(4-Hydroxyphenyl)ethenyl]-4-methoxypyran-2-one](/img/structure/B15146120.png)
